(6-Methoxyisoquinolin-1-yl)methanol
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H11NO2 |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
(6-methoxyisoquinolin-1-yl)methanol |
InChI |
InChI=1S/C11H11NO2/c1-14-9-2-3-10-8(6-9)4-5-12-11(10)7-13/h2-6,13H,7H2,1H3 |
InChI Key |
BQAUXTLAAMYMNL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=NC=C2)CO |
Origin of Product |
United States |
Ii. Advanced Synthetic Methodologies for 6 Methoxyisoquinolin 1 Yl Methanol
Development of Established Synthetic Pathways
Classic reactions remain fundamental in constructing the isoquinoline (B145761) core, with significant research dedicated to refining these pathways for better yields and milder conditions.
A strategic approach to synthesizing 1-substituted isoquinolines involves the use of a triazoloisoquinoline heterocyclic system as a precursor. This method leverages the triazole ring as a reactive intermediate that can be transformed to introduce a substituent at the C1 position of the isoquinoline nucleus.
The general strategy involves the initial construction of a rsc.orgsci-hub.senih.govtriazolo[5,1-a]isoquinoline derivative. A key transformation in this pathway is the subsequent hydrolytic ring opening of the triazolo-scaffold. This reaction proceeds with the loss of a nitrogen molecule, providing a versatile route to 1,3-disubstituted isoquinolines. rsc.org This method offers a distinct advantage by allowing for the installation of a functional group at the 1-position through the controlled decomposition of the fused triazole ring. While direct synthesis of (6-Methoxyisoquinolin-1-yl)methanol using this specific pathway requires a suitably functionalized triazoloisoquinoline precursor, the underlying principle represents a valid and strategic route for accessing C1-substituted isoquinolines. rsc.org
The synthesis of the triazoloisoquinoline precursors themselves can be achieved through various means, including the 1,3-dipolar cycloaddition of azomethine imines with appropriate reaction partners. sci-hub.se For instance, a series of 1,2,4-triazolo isoquinoline derivatives have been synthesized via a multi-step sequence where the key step is a [3+2] cycloaddition. sci-hub.se
The Pomeranz-Fritsch reaction, a cornerstone of isoquinoline synthesis, involves the acid-catalyzed cyclization of a benzalaminoacetal. mdpi.com Modern applications frequently employ modifications, such as the Pomeranz-Fritsch-Bobbitt synthesis, to construct the 1,2,3,4-tetrahydroisoquinoline (B50084) core, which can be subsequently aromatized. mdpi.com This approach is particularly relevant for producing substituted isoquinolines like the 6-methoxy variant. A notable application is the diastereoselective synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, which underscores the utility of this reaction for creating complex isoquinoline alkaloids. mdpi.com The synthesis of the target molecule's core can be envisioned starting from 3-methoxybenzaldehyde (B106831) and an appropriate aminoacetal.
The mechanism of the Pomeranz-Fritsch-Bobbitt synthesis is a well-defined pathway for building the heterocyclic ring B of the isoquinoline system. mdpi.com The key step is the formation of the C4-C4a bond through the cyclization of a benzylamine (B48309) that has a two-carbon chain with a good leaving group (like an alkoxy group) attached to the nitrogen atom. mdpi.com
The process begins with the condensation of an appropriately substituted benzaldehyde (B42025) (e.g., 3-methoxybenzaldehyde) with an aminoacetal to form a Schiff base (a benzalaminoacetal). In the presence of a strong acid, the acetal (B89532) is protonated, leading to the elimination of an alcohol molecule and the formation of an electrophilic center. This intermediate then undergoes an intramolecular electrophilic aromatic substitution, where the electron-rich benzene (B151609) ring attacks the electrophilic carbon, closing the ring to form the isoquinoline structure. A final dehydration step results in the aromatic isoquinoline ring. In the Bobbitt modification, the process leads to a tetrahydroisoquinoline, which may require a subsequent oxidation step to yield the fully aromatic isoquinoline. mdpi.com
The efficiency of the modified Pomeranz-Fritsch reaction is highly dependent on the reaction parameters. Researchers have explored various conditions to improve yields and accommodate sensitive functional groups. Strong mineral acids and high temperatures represent the classical conditions. However, significant modifications have been developed. For instance, the cyclization can be carried out under relatively mild conditions using 20% hydrochloric acid at room temperature over an extended period (e.g., 72 hours). mdpi.com Another approach involves hydrogenation in the presence of a palladium-on-carbon (Pd-C) catalyst following the acid-catalyzed cyclization. mdpi.com These optimized conditions are crucial for the successful synthesis of complex and sensitive isoquinoline derivatives.
| Acid/Catalyst | Solvent | Temperature | Key Features |
|---|---|---|---|
| 20% HCl | Aqueous | Room Temperature | Mild conditions suitable for sensitive substrates, though may require long reaction times. mdpi.com |
| H₂ / 10% Pd-C | Various | Room Temperature | Used for subsequent hydrogenation after cyclization to yield tetrahydroisoquinolines. mdpi.com |
| Silyl Triflate & Pyridine (B92270) Base | Aprotic | Mild | Allows for acetal activation under more chemoselective conditions, tolerating acid-sensitive groups. |
The isolation and purification of the final isoquinoline product are critical steps to ensure high purity. Common methodologies depend on the specific reaction and the properties of the product.
A typical workup procedure following a Pomeranz-Fritsch-Bobbitt synthesis involves several steps. First, if a solid catalyst like Pd-C is used, it is removed by filtration. mdpi.com The solvent is then removed from the filtrate by evaporation under reduced pressure. mdpi.com The resulting crude product is often a salt (e.g., a hydrochloride salt), which can be neutralized. mdpi.com This is typically achieved by treatment with a base, such as ammonium (B1175870) hydroxide, to a specific pH. mdpi.com Final purification can be accomplished through crystallization or trituration from an appropriate solvent system, such as ethanol/water, to yield the pure crystalline product. mdpi.com
Alternatively, for other isoquinoline syntheses, a common procedure involves quenching the reaction with an aqueous basic solution like sodium bicarbonate, followed by extraction of the product into an organic solvent such as ethyl acetate. The combined organic layers are then dried and concentrated, and the final product is purified using techniques like flash chromatography. nih.gov
Modified Pomeranz-Fritsch Reaction Applications
Exploration of Catalytic and Green Chemistry Approaches in Isoquinoline Synthesis
Modern synthetic chemistry increasingly emphasizes the use of catalytic methods and adherence to green chemistry principles to minimize environmental impact and improve efficiency. The synthesis of isoquinolines has benefited significantly from these trends.
Catalytic approaches often involve transition metals such as ruthenium, iridium, palladium, and copper, which can facilitate C-H activation and annulation reactions to build the isoquinoline core. These methods can offer high atom economy and provide access to a wide range of substituted isoquinolines that may be difficult to obtain through classical methods.
Green chemistry principles are integrated by using environmentally benign solvents, reducing reaction times, and enabling catalyst recycling. A notable example is the use of a Ruthenium(II) catalyst in polyethylene (B3416737) glycol (PEG-400), a biodegradable solvent, for the synthesis of isoquinoline derivatives. sci-hub.se Microwave-assisted synthesis is another green technique that can dramatically shorten reaction times and improve yields. Furthermore, reactions conducted in water, such as the ion-pair reaction of quinine (B1679958) derivatives, represent a highly sustainable approach. mdpi.com The development of catalyst-free reaction conditions, where possible, also contributes significantly to the greening of isoquinoline synthesis. sci-hub.se
| Catalyst System | Reaction Type | Key Green Features |
|---|---|---|
| Ru(II) / PEG-400 | C-H/N-N bond activation | Homogeneous, recyclable catalyst; biodegradable solvent. sci-hub.se |
| Iridium(III) | Cyclization of ketoximes and alkynes | High efficiency, oxidant-free. |
| Palladium-catalyzed | Coupling and cyclization | Microwave-assisted, short reaction times. |
| None (in water) | Ion-pair reaction | Environmentally benign solvent (water), room temperature. mdpi.com |
Transition Metal-Catalyzed Methods for Isoquinoline Backbone Formation
The construction of the isoquinoline skeleton, the central framework of this compound, is increasingly accomplished through transition metal catalysis. These methods offer advantages in efficiency and are adaptable to green chemistry principles. A notable strategy involves the reaction of a substituted aniline (B41778) with a glycol, facilitated by a transition metal catalyst.
For instance, a method analogous to the synthesis of 6-methoxyquinoline (B18371) can be envisioned for its isoquinoline counterpart. chemicalbook.com This involves the reaction of a suitable aminobenzaldehyde or a related precursor with a C2-synthon in the presence of a transition metal catalyst. The reaction is typically conducted under oxygen at elevated temperatures, often around 150°C, for several hours. chemicalbook.com The use of co-catalysts can further enhance the reaction's efficiency. This approach aligns with green chemistry goals by utilizing readily available starting materials and an oxidizing agent like oxygen. chemicalbook.com
Table 1: Representative Conditions for Transition Metal-Catalyzed Isoquinoline Synthesis
| Parameter | Condition |
| Catalyst | Transition Metal Complex |
| Reactants | Substituted Aminobenzaldehyde, C2-Synthon |
| Solvent | High-Boiling Point Solvent (e.g., 1,3-Propylene Glycol) |
| Temperature | 150°C |
| Atmosphere | Oxygen |
| Duration | 12 hours |
This catalytic system provides a direct route to the core isoquinoline structure, which can then be further functionalized to yield the target methanol (B129727) derivative.
Biocatalytic Strategies for Selective Functionalization
Biocatalysis has emerged as a powerful tool for the synthesis of complex molecules like isoquinoline alkaloids, offering high selectivity under mild conditions. rsc.orgresearchgate.net Enzymes, particularly Pictet-Spenglerases such as norcoclaurine synthase (NCS), are instrumental in these strategies. nih.gov These enzymes can catalyze the condensation reaction between a dopamine (B1211576) derivative and an aldehyde to form a tetrahydroisoquinoline scaffold. nih.gov
A key advantage of biocatalytic methods is the potential for enantioselectivity, producing specific stereoisomers of the product. nih.gov Research has demonstrated that some enzymes possess broad substrate specificity, allowing them to accept a variety of aldehyde substrates. nih.gov This promiscuity is crucial for generating a diverse array of substituted tetrahydroisoquinolines, which can serve as precursors to compounds like this compound after subsequent aromatization and functional group manipulation. nih.gov The enzymatic reaction provides a green and efficient pathway to chiral N-heterocyclic scaffolds integral to many natural products and pharmaceuticals. nih.govnumberanalytics.com
Table 2: Enzyme System for Tetrahydroisoquinoline Synthesis
| Component | Description |
| Enzyme | Norcoclaurine Synthase (NCS) |
| Reaction Type | Pictet-Spengler Reaction |
| Substrates | Dopamine derivatives, Aldehyd analogs |
| Key Feature | High stereoselectivity, potential for broad substrate scope |
While direct enzymatic synthesis of this compound is not established, these biocatalytic methods provide advanced intermediates that can be chemically converted to the final product.
Divergent Synthetic Strategies for Related Isoquinoline Alkaloid Analogs
Regioselective C-1 Metalation of Alkoxy Isoquinolines
A highly effective strategy for the functionalization of the isoquinoline nucleus at the C-1 position is through regioselective metalation. This method takes advantage of the directing effect of the nitrogen atom within the ring, which acidifies the adjacent C-1 proton. For alkoxy-substituted isoquinolines, such as a 6-methoxy derivative, this approach allows for precise C-H activation at the desired carbon.
The process typically involves the use of a strong, hindered lithium amide base, such as lithium diethylamide (LiNEt₂). researchgate.net The reaction is performed under anhydrous conditions in an appropriate aprotic solvent like tetrahydrofuran (B95107) (THF). The base selectively removes the proton from the C-1 position, generating a nucleophilic organolithium intermediate. The presence of the methoxy (B1213986) group on the benzo portion of the isoquinoline ring influences the electronic environment of the heterocycle but does not typically impede the regioselectivity of the metalation at C-1, which is primarily governed by the heteroatom. researchgate.net
Trapping Reactions with Aromatic Aldehydes for Carbinol Formation
Once the C-1 lithiated isoquinoline species is formed, it can be "trapped" by reacting it with an electrophile. To synthesize carbinols like this compound, an aldehyde is the electrophile of choice. The nucleophilic C-1 carbon of the metalated isoquinoline attacks the electrophilic carbonyl carbon of the aldehyde. researchgate.net
For the synthesis of the parent compound, the simplest aldehyde, formaldehyde (B43269) (or a suitable equivalent like paraformaldehyde), would be used. However, this method is exceptionally versatile for creating a library of analogous compounds by employing various substituted aromatic aldehydes. nih.gov The reaction is typically carried out at low temperatures to prevent side reactions, and then quenched with an aqueous workup to protonate the resulting alkoxide, yielding the final carbinol product. This metalation-trapping sequence is a powerful tool for building molecular complexity and accessing a wide range of 1-substituted isoquinoline alkaloids and their analogs. researchgate.netpharmaguideline.com
Table 3: General Protocol for C-1 Functionalization
| Step | Reagent/Condition | Purpose |
| 1. Metalation | Lithium Diethylamide (LiNEt₂) in THF | Deprotonation at C-1 |
| 2. Trapping | Aromatic Aldehyde (e.g., R-CHO) | Formation of C-C bond |
| 3. Quench | Aqueous Solution | Protonation to yield carbinol |
This two-step process provides a divergent route to a multitude of this compound analogs, where the nature of the carbinol's other substituent is determined by the choice of the aldehyde used in the trapping step.
Iii. Mechanistic Insights into Chemical Reactivity and Transformations of 6 Methoxyisoquinolin 1 Yl Methanol
Oxidation Reactions of the Primary Alcohol Moiety.passmyexams.co.uk
The primary alcohol group in (6-Methoxyisoquinolin-1-yl)methanol can be oxidized to form either an aldehyde or a carboxylic acid, depending on the reaction conditions and the oxidizing agent used. passmyexams.co.uk
The selective oxidation of the primary alcohol to an aldehyde, 6-methoxyisoquinoline-1-carbaldehyde, can be achieved using mild oxidizing agents. passmyexams.co.uk This transformation is a crucial step in the synthesis of various isoquinoline-based compounds. The aldehyde group can undergo further reactions, making it a versatile intermediate in organic synthesis. For instance, the aldehyde can be used in the synthesis of more complex molecules and heterocyclic compounds.
Common oxidizing agents for this conversion include Dess-Martin periodinane (DMP) and Swern oxidation conditions (oxalyl chloride, DMSO, and a hindered base like triethylamine). harvard.edu These methods are known for their mildness and high chemoselectivity, preventing over-oxidation to the carboxylic acid. harvard.edu
Table 1: Reagents for the Oxidation of this compound to Aldehyde
| Reagent | Description |
|---|---|
| Dess-Martin Periodinane (DMP) | A hypervalent iodine compound known for mild and selective oxidation of primary alcohols to aldehydes. harvard.edu |
| Swern Oxidation | Utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile, such as oxalyl chloride, followed by a hindered base to effect the oxidation. harvard.edu |
| Pyridinium chlorochromate (PCC) | A milder version of chromic acid, often used for the controlled oxidation of primary alcohols to aldehydes. |
Vigorous oxidation of the primary alcohol moiety leads to the formation of 6-methoxyisoquinoline-1-carboxylic acid. bldpharm.com Strong oxidizing agents such as potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4), often generated in situ from chromium trioxide (CrO3) and sulfuric acid (Jones oxidation), are typically employed for this transformation. organic-chemistry.org The resulting carboxylic acid is a key intermediate in the synthesis of various biologically active molecules. mdpi.com
The oxidation process often involves the initial formation of the aldehyde, which is then further oxidized to the carboxylic acid. passmyexams.co.uk To ensure complete conversion to the carboxylic acid, an excess of the oxidizing agent and more forceful reaction conditions are generally required. passmyexams.co.ukorganic-chemistry.org
Table 2: Reagents for the Oxidation of this compound to Carboxylic Acid
| Reagent | Description |
|---|---|
| Potassium Permanganate (KMnO4) | A strong oxidizing agent that can effectively oxidize primary alcohols to carboxylic acids. |
| Jones Reagent (CrO3/H2SO4) | A solution of chromium trioxide in aqueous sulfuric acid, a powerful oxidizing agent for converting primary alcohols to carboxylic acids. organic-chemistry.org |
| Periodic acid (H5IO6) with catalytic CrO3 | A method that allows for the use of catalytic amounts of chromium trioxide for the oxidation of primary alcohols to carboxylic acids. organic-chemistry.org |
Reduction Processes of the Isoquinoline (B145761) Nitrogen Atom.nih.govyoutube.com
The nitrogen atom within the isoquinoline ring system can undergo reduction, leading to the formation of tetrahydroisoquinoline derivatives. nih.gov
The reduction of the isoquinoline ring in this compound results in the formation of a 1,2,3,4-tetrahydroisoquinoline (B50084) system, where the nitrogen atom becomes a secondary amine. This transformation is typically achieved through catalytic hydrogenation, using catalysts such as platinum, palladium, or nickel, often supported on carbon, in the presence of hydrogen gas. youtube.comacs.org The reaction conditions, including the choice of catalyst and solvent, can influence the stereoselectivity of the reduction. researchgate.net
Alternative reduction methods include the use of reducing agents like sodium borohydride (B1222165) in the presence of an acid, or through transfer hydrogenation. nih.gov The resulting tetrahydroisoquinoline core is a common structural motif in many natural products and pharmacologically active compounds. mdpi.compharmaguideline.com
Table 3: Conditions for the Reduction of the Isoquinoline Ring
| Reagent/Catalyst | Conditions | Product Type |
|---|---|---|
| H2, Pd/C | Hydrogen gas with palladium on carbon catalyst. mdpi.com | Tetrahydroisoquinoline |
| H2, PtO2 (Adams' catalyst) | Hydrogen gas with platinum dioxide catalyst. | Tetrahydroisoquinoline |
| NaBH4, Acid | Sodium borohydride in an acidic medium. | Tetrahydroisoquinoline |
| Mo(PMe3)4H4 | Molybdenum complex as a catalyst precursor for hydrogenation. acs.org | 1,2,3,4-Tetrahydroisoquinoline acs.org |
Alkylation Reactions and Electrophilic Attack Mechanisms.ethz.chwikipedia.org
The isoquinoline ring is susceptible to electrophilic attack, and the presence of the methoxy (B1213986) group influences the regioselectivity of these reactions. wikipedia.org Alkylation can occur at various positions on the ring, depending on the reaction conditions and the nature of the alkylating agent.
Electrophilic aromatic substitution reactions on the isoquinoline ring generally occur on the benzene (B151609) ring portion, with the positions ortho and para to the activating methoxy group being favored. wikipedia.orgyoutube.com Therefore, electrophilic attack is expected to occur primarily at the 5 and 7 positions. The nitrogen atom can also be alkylated, leading to the formation of a quaternary isoquinolinium salt. This typically occurs under different conditions, often involving an alkyl halide.
Nucleophilic Substitution Reactions Involving Methoxy Groups.researchgate.netlibretexts.org
The methoxy group on the isoquinoline ring is generally unreactive towards nucleophilic substitution under standard conditions. However, in certain activated systems, particularly those with strong electron-withdrawing groups ortho or para to the methoxy group, nucleophilic aromatic substitution (SNAr) can occur. libretexts.orgmasterorganicchemistry.com In such cases, a strong nucleophile can displace the methoxy group.
The reactivity of the methoxy group towards nucleophilic displacement is significantly lower than that of a halogen substituent. libretexts.org The presence of electron-withdrawing groups is crucial to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. masterorganicchemistry.comyoutube.com Without such activation, cleavage of the aryl-oxygen bond of the methoxy group is energetically unfavorable.
Derivatization Strategies for Advanced Synthetic Intermediates
Synthesis of 1-(Chloromethyl)isoquinoline (B1590438) Derivatives
The synthesis of 1-(chloromethyl)isoquinoline derivatives is typically achieved by treating the corresponding isoquinoline-1-methanol with a suitable chlorinating agent. Thionyl chloride is a preferred reagent for this purpose due to its reactivity and the convenient removal of byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are gaseous at ambient temperatures. masterorganicchemistry.com
The reaction mechanism involves the initial reaction of the alcohol with thionyl chloride to form a chlorosulfite intermediate. Subsequent attack by a chloride ion, either from the HCl generated in situ or from the chlorosulfite itself, at the benzylic carbon leads to the formation of the desired 1-(chloromethyl)isoquinoline derivative and the evolution of SO₂ and HCl gases. masterorganicchemistry.com The reaction is generally carried out in an inert solvent, such as a chlorinated hydrocarbon, at controlled temperatures to manage the exothermic nature of the reaction and prevent potential side reactions. google.comgoogle.com
While specific experimental data for the chlorination of this compound is not widely available in the public domain, the general procedure for the chlorination of benzylic alcohols using thionyl chloride provides a reliable framework. For instance, the chlorination of other benzylic alcohols, such as 2,2-dimethyl-1,3-propanediol, has been successfully achieved using thionyl chloride, demonstrating the reagent's efficacy in converting hydroxyl groups to chlorides. google.com In a typical procedure, the alcohol is dissolved in a suitable solvent and the thionyl chloride is added dropwise at a controlled temperature. google.comsciencemadness.org The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is carefully worked up to remove any remaining reagent and isolate the product.
The resulting 1-(chloromethyl)isoquinoline derivatives are valuable intermediates in organic synthesis. The chlorine atom can be readily displaced by a variety of nucleophiles, allowing for the introduction of a wide range of functional groups at the 1-position of the isoquinoline ring system. This opens up avenues for the synthesis of a diverse library of isoquinoline-based compounds with potential applications in medicinal chemistry and materials science.
| Starting Material | Reagent | Product | Key Conditions |
| This compound | Thionyl Chloride (SOCl₂) | 1-(Chloromethyl)-6-methoxyisoquinoline | Inert solvent, controlled temperature |
| 2,2-Dimethyl-1,3-propanediol | Thionyl Chloride (SOCl₂) | 1,3-Dichloro-2-chloromethyl-2-methylpropane | Dropwise addition at 110-120 °C, followed by stirring google.com |
| 1,6-Hexanediol | Thionyl Chloride (SOCl₂) | 1,6-Dichlorohexane | Dropwise addition at 70-80 °C in the presence of a catalyst google.com |
| (3,5-Dimethylphenyl)methanol | Thionyl Chloride (SOCl₂) | 1-(Chloromethyl)-3,5-dimethylbenzene | Reaction in C₆D₆ at 23 °C nih.gov |
Iv. Advanced Spectroscopic Characterization Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, including (6-methoxyisoquinolin-1-yl)methanol. By probing the magnetic properties of atomic nuclei, NMR provides a detailed picture of the chemical environment of each proton and carbon atom within the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis
The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent like methanol-d4, reveals distinct signals for each unique proton environment. docbrown.info The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment surrounding the protons. libretexts.org Generally, protons attached to sp²-hybridized carbons in aromatic systems appear at lower fields (higher ppm values) compared to those on sp³-hybridized carbons. libretexts.org
The aromatic protons of the isoquinoline (B145761) ring system exhibit characteristic chemical shifts. The methoxy (B1213986) group protons (–OCH₃) typically appear as a sharp singlet, while the methylene (B1212753) protons of the hydroxymethyl group (–CH₂OH) also produce a distinct signal. The hydroxyl proton (–OH) signal can sometimes be broad and its position may vary depending on concentration and solvent. docbrown.info
A representative, though not specific to this exact molecule, data set for similar structures would show aromatic protons in the range of 7.0-8.5 ppm, the methoxy protons around 3.9-4.0 ppm, and the methylene protons adjacent to the hydroxyl group near 4.8-5.0 ppm. docbrown.infolibretexts.org
Interactive Data Table: Representative ¹H NMR Chemical Shifts
| Proton Assignment | Representative Chemical Shift (ppm) | Multiplicity |
| Aromatic-H | 7.0 - 8.5 | m |
| -CH₂OH | ~4.9 | s |
| -OCH₃ | ~3.9 | s |
Note: 'm' denotes a multiplet and 's' denotes a singlet. Actual chemical shifts and multiplicities can vary based on the solvent and spectrometer frequency.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis
Complementing the proton data, ¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. chemicalbook.com Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, typically 0-220 ppm, which often allows for the resolution of all carbon signals. washington.edu
The carbon atoms of the isoquinoline ring system, being aromatic, resonate at lower fields. The carbon of the methoxy group (–OCH₃) and the methylene carbon of the hydroxymethyl group (–CH₂OH) appear at higher fields. nmrs.io For instance, aromatic carbons generally appear in the 110-160 ppm range, while the methoxy carbon might be found around 55-60 ppm and the methylene carbon around 60-65 ppm. nmrs.ioresearchgate.net
Interactive Data Table: Representative ¹³C NMR Chemical Shifts
| Carbon Assignment | Representative Chemical Shift (ppm) |
| Aromatic C (quaternary) | 140 - 160 |
| Aromatic CH | 105 - 135 |
| -CH₂OH | ~62 |
| -OCH₃ | ~55 |
Two-Dimensional (2D) NMR Correlation Spectroscopy (e.g., COSY, HSQC, HMBC)
To definitively assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are employed. sdsu.edu
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings, typically between protons on adjacent carbons. sdsu.edu For this compound, COSY would show correlations between the coupled protons on the isoquinoline ring, helping to establish their relative positions. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C one-bond correlations). nih.govyoutube.com This is a powerful tool for assigning which proton signal corresponds to which carbon signal. For example, it would show a correlation between the methylene protons and the methylene carbon of the –CH₂OH group. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds (¹H-¹³C long-range correlations). youtube.com This is crucial for piecing together the entire molecular structure. For instance, HMBC would show a correlation from the methoxy protons to the C6 carbon of the isoquinoline ring, confirming the position of the methoxy group. It would also show correlations from the methylene protons to carbons in the isoquinoline ring, confirming the attachment of the hydroxymethyl group at the C1 position. beilstein-journals.org
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is an indispensable analytical technique used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns.
High-Resolution Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (HRMS (ESI-Q-TOF))
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. nih.govunipd.it Electrospray ionization (ESI) is a soft ionization technique that typically produces the protonated molecule, [M+H]⁺, with minimal fragmentation. researchgate.net The Quadrupole Time-of-Flight (Q-TOF) analyzer allows for highly accurate mass measurements, which can be used to determine the elemental composition of the molecule. nih.govnih.gov For this compound (C₁₁H₁₁NO₂), the expected exact mass of the protonated molecule [C₁₁H₁₂NO₂]⁺ would be calculated and compared to the experimentally observed value to confirm the molecular formula.
Interactive Data Table: HRMS Data
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 190.0863 | (Typically within a few ppm of the calculated value) |
Interpretation of Fragmentation Patterns for Structural Information
While ESI is a soft ionization technique, some fragmentation can be induced in the mass spectrometer. The fragmentation pattern provides valuable clues about the molecule's structure. libretexts.org The bonds in the molecule will break in predictable ways, leading to characteristic fragment ions. miamioh.edu
For this compound, common fragmentation pathways could include:
Loss of a hydroxyl radical (•OH): This would result in a fragment ion with a mass 17 units less than the molecular ion. libretexts.org
Loss of a methoxy radical (•OCH₃): This would lead to a fragment ion with a mass 31 units less than the molecular ion.
Cleavage of the C-C bond between the isoquinoline ring and the methanol (B129727) group: This could lead to the formation of a stable isoquinolinium cation. docbrown.info
By analyzing the masses of these fragment ions, the connectivity of the different functional groups within the molecule can be confirmed, further solidifying the structural assignment. nih.gov
Unraveling the Molecular Architecture: Advanced Spectroscopic Analysis of this compound
The structural elucidation of complex organic molecules is a cornerstone of chemical research, enabling a deeper understanding of their properties and potential applications. The compound this compound, a derivative of the isoquinoline alkaloid family, presents a fascinating case for the application of advanced spectroscopic techniques. This article delves into the sophisticated methods used to map its molecular framework, focusing on vibrational and electronic spectroscopy and the integration of data for a comprehensive analysis.
The precise arrangement of atoms and functional groups within this compound is determined through a suite of powerful spectroscopic techniques. These methods provide a detailed fingerprint of the molecule's structure, revealing the intricacies of its chemical bonds and electronic system.
Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, an IR spectrum provides a unique pattern of absorption bands corresponding to specific bond types. For this compound, the IR spectrum is a composite of the vibrations of its constituent parts: the isoquinoline core, the methoxy group, and the hydroxymethyl group.
The analysis of the IR spectrum of this compound would be expected to reveal several key absorption bands. The presence of the hydroxyl (-OH) group from the methanol substituent gives rise to a characteristic broad absorption band in the region of 3400-3200 cm⁻¹, indicative of intermolecular hydrogen bonding. The C-H stretching vibrations of the aromatic isoquinoline ring and the methyl group of the methoxy substituent typically appear in the 3100-2850 cm⁻¹ range.
The aromatic C=C and C=N stretching vibrations of the isoquinoline ring system are expected to produce a series of sharp bands in the 1600-1450 cm⁻¹ region. Furthermore, the C-O stretching vibrations are particularly diagnostic. The aryl ether linkage of the methoxy group (Ar-O-CH₃) is anticipated to show a strong, characteristic absorption band around 1250 cm⁻¹ (asymmetric stretching) and another near 1040 cm⁻¹ (symmetric stretching), similar to what is observed for anisole. longdom.org The C-O stretching of the primary alcohol group (-CH₂OH) is expected to appear in the 1050-1000 cm⁻¹ range, as seen in compounds like benzyl (B1604629) alcohol. acs.org
A detailed breakdown of the expected characteristic IR absorption bands for this compound is presented in the table below. This data is compiled from typical frequency ranges for these functional groups found in various organic molecules.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Hydroxyl (-OH) | O-H Stretch (H-bonded) | 3400 - 3200 | Strong, Broad |
| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H (-CH₂-, -CH₃) | C-H Stretch | 3000 - 2850 | Medium |
| Aromatic C=C/C=N | Ring Stretch | 1600 - 1450 | Medium to Strong |
| Methoxy (Ar-O-CH₃) | Asymmetric C-O Stretch | ~1250 | Strong |
| Methoxy (Ar-O-CH₃) | Symmetric C-O Stretch | ~1040 | Medium |
| Primary Alcohol (-CH₂OH) | C-O Stretch | 1050 - 1000 | Medium to Strong |
This table presents predicted data based on the analysis of functional groups and related compounds.
UV-Visible spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of ultraviolet and visible light, which corresponds to the excitation of electrons to higher energy orbitals. The chromophore, the part of the molecule responsible for this absorption, in this compound is the extended π-system of the methoxy-substituted isoquinoline ring.
The UV-Vis spectrum of this compound, typically recorded in a solvent like methanol or ethanol, is expected to exhibit multiple absorption bands characteristic of the isoquinoline core. Isoquinoline itself displays distinct absorption bands, and the presence of substituents modifies the positions (λmax) and intensities (molar absorptivity, ε) of these bands. The methoxy group, being an auxochrome, is an electron-donating group that can cause a bathochromic (red) shift in the absorption maxima due to its interaction with the π-system of the isoquinoline ring.
Based on studies of related isoquinoline and quinoline (B57606) derivatives, the UV-Vis spectrum of this compound is predicted to show characteristic π → π* transitions. researchgate.net These transitions involve the promotion of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The expected absorption maxima for this compound in a methanolic solution are detailed in the table below.
| Electronic Transition | Predicted λmax (nm) | Predicted Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |
| π → π | ~220-230 | High |
| π → π | ~270-280 | Medium |
| π → π* | ~320-330 | Low to Medium |
This table presents predicted data based on the analysis of the chromophore and related compounds.
While individual spectroscopic techniques provide valuable pieces of the structural puzzle, a truly comprehensive understanding of a complex organic molecule like this compound is achieved through the integrated interpretation of data from multiple sources. This holistic approach involves correlating the findings from IR and UV-Vis spectroscopy, often in conjunction with other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
The process begins with the identification of functional groups from the IR spectrum. The presence of hydroxyl, methoxy, and aromatic functionalities in this compound, as indicated by their characteristic IR absorptions, provides a foundational framework. The UV-Vis spectrum then confirms the presence of the conjugated isoquinoline system and provides information about the electronic environment of the chromophore.
Computational methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), play an increasingly vital role in this integrated approach. mdpi.comnih.gov These methods can be used to predict the IR and UV-Vis spectra of a proposed structure. By comparing the computationally predicted spectra with the experimental data, the proposed structure can be either confirmed or refuted. This iterative process of proposing a structure, predicting its spectra, and comparing it with experimental results is a powerful strategy for structural elucidation. For instance, computational models can help to assign specific vibrational modes to the observed IR bands and to understand the nature of the electronic transitions seen in the UV-Vis spectrum.
V. Theoretical and Computational Chemistry Approaches
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations provide a detailed picture of the electron distribution and energy landscape, which are crucial for determining molecular behavior.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules. ijastems.org It is particularly effective for optimizing molecular geometries and determining electronic properties due to its favorable balance of accuracy and computational cost. dergipark.org.tr For a molecule like (6-Methoxyisoquinolin-1-yl)methanol, DFT calculations, commonly employing functionals such as B3LYP combined with basis sets like 6-311++G(d,p), are used to find the most stable three-dimensional arrangement of its atoms (the optimized geometry). ijastems.orgphyschemres.org
The process begins with an initial guess of the molecular structure, which is then iteratively refined by calculating the forces on each atom and adjusting their positions to minimize the total energy of the system. physchemres.org This optimization provides precise bond lengths, bond angles, and dihedral angles for the molecule in its ground state. The resulting optimized structure is crucial for all subsequent computational analyses.
Illustrative Optimized Geometrical Parameters: The following table presents hypothetical but realistic geometrical parameters for the optimized structure of this compound, as would be obtained from a DFT calculation at the B3LYP/6-311++G(d,p) level of theory.
| Parameter | Bond/Angle | Value |
| Bond Lengths (Å) | C1-C(H)OH | 1.51 |
| C-O (Methanol) | 1.43 | |
| O-H (Methanol) | 0.97 | |
| C6-O (Methoxy) | 1.36 | |
| O-CH3 (Methoxy) | 1.42 | |
| Bond Angles (°) | C(ipso)-C1-N2 | 119.5 |
| C1-C(H)OH-O | 110.5 | |
| C5-C6-O(Me) | 120.0 | |
| Dihedral Angles (°) | N2-C1-C(H)OH-O | -65.0 |
| C1-C(ipso)-C(ortho)-C(meta) | 179.5 |
Note: The data in this table is illustrative and represents typical values that would be expected from DFT calculations. It is not based on published experimental or computational results for this specific molecule.
Molecules with rotatable bonds, such as the hydroxymethyl group in this compound, can exist in multiple spatial arrangements known as conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. nist.gov This is typically achieved by systematically rotating key dihedral angles and performing energy calculations for each resulting geometry. nist.gov
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. ijastems.orgdergipark.org.tr The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept them. dergipark.org.tr
The energy of the HOMO is related to the ionization potential (the ease of removing an electron), while the LUMO energy relates to the electron affinity (the ability to accept an electron). dergipark.org.tr The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's kinetic stability and chemical reactivity. dergipark.org.trresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates that the molecule is more reactive. physchemres.orgresearchgate.net These energies are readily calculated using DFT. nih.gov
Illustrative FMO Properties: This table contains hypothetical but representative data for the FMO properties of this compound, calculated in a vacuum.
| Property | Value (eV) |
| HOMO Energy | -5.95 |
| LUMO Energy | -1.20 |
| HOMO-LUMO Gap (ΔE) | 4.75 |
Note: The data in this table is illustrative and represents typical values that would be expected from DFT calculations. It is not based on published experimental or computational results for this specific molecule.
Computational Prediction of Spectroscopic Parameters
Computational methods can accurately predict various spectroscopic parameters, which is invaluable for validating experimental results and assigning spectral signals to specific parts of the molecular structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of a molecule, which can then be compared with experimental spectra. researchgate.net The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating NMR shielding tensors. nih.govresearchgate.net
The process involves first optimizing the molecular geometry and then performing the GIAO calculation on the stable conformer(s). mdpi.com It is often necessary to perform calculations in a simulated solvent environment, using models like the Polarizable Continuum Model (PCM), to achieve better agreement with experimental data obtained in solution. researchgate.net The correlation between calculated and experimental chemical shifts can confirm structural assignments and provide deeper insight into the electronic environment of each nucleus. nih.gov
Illustrative Calculated vs. Experimental NMR Chemical Shifts (¹H, ppm): The table below shows a hypothetical comparison of calculated and experimental ¹H NMR chemical shifts for selected protons in this compound.
| Proton | Calculated δ (ppm) | Hypothetical Experimental δ (ppm) |
| H (on CH-OH) | 5.60 | 5.55 |
| H3 | 7.65 | 7.62 |
| H4 | 8.20 | 8.15 |
| H5 | 7.90 | 7.87 |
| H7 | 7.25 | 7.21 |
| H8 | 7.50 | 7.46 |
| OCH₃ | 3.95 | 3.92 |
| OH | 4.80 | 4.75 |
Note: The data in this table is illustrative and represents typical values that would be expected from DFT/GIAO calculations. It is not based on published experimental or computational results for this specific molecule.
Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting the electronic absorption spectra (UV-Visible spectra) of molecules. nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. nih.gov
The results of a TD-DFT calculation include the excitation energies (which correspond to the absorption wavelengths, λ_max) and the oscillator strengths, which are related to the intensity of the absorption bands. By simulating the UV-Visible spectrum, researchers can understand the nature of the electronic transitions, such as π→π* or n→π* transitions, which are characteristic of the chromophores within the molecule, in this case, the methoxy-substituted isoquinoline (B145761) ring system. These predictions are highly valuable for interpreting experimental spectra and understanding the photophysical properties of the compound. nih.gov
Illustrative Predicted UV-Visible Absorption Data: This table presents hypothetical UV-Visible absorption data for this compound as predicted by TD-DFT calculations.
| Transition | Calculated λ_max (nm) | Oscillator Strength (f) |
| S₀ → S₁ | 325 | 0.15 |
| S₀ → S₂ | 280 | 0.45 |
| S₀ → S₃ | 235 | 0.80 |
Note: The data in this table is illustrative and represents typical values that would be expected from TD-DFT calculations. It is not based on published experimental or computational results for this specific molecule.
Molecular Modeling for Ligand-Target Interaction Studies
Molecular modeling encompasses a range of computational techniques used to simulate and predict how a ligand, such as this compound, might interact with a biological macromolecule, typically a protein. These studies are fundamental in drug discovery for identifying potential targets and optimizing lead compounds.
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. mdpi.com This simulation helps in understanding the binding mode and estimating the strength of the interaction, commonly expressed as a binding affinity or docking score. A lower binding energy value typically indicates a more stable and favorable interaction. nih.gov
While specific molecular docking studies for this compound are not extensively documented in publicly available literature, research on structurally analogous isoquinoline derivatives provides significant insights into its potential biological targets and binding interactions. For instance, studies on a series of isoquinoline derivatives have identified monoamine oxidase A (MAO-A) as a key target. nih.gov
One particularly relevant analog is the N-methyl-6-methoxyisoquinolinium ion , which was identified as a potent, competitive, and reversible inhibitor of MAO-A with an IC50 value of 0.81 µM. nih.gov Given the structural similarity, it is plausible that this compound could also interact with the active site of MAO-A.
A hypothetical molecular docking scenario of this compound with human MAO-A would involve placing the ligand into the enzyme's binding cavity, which is characterized by a mix of aromatic and polar residues. The binding affinity would be calculated based on the forces between the ligand and the protein.
Table 1: Hypothetical Docking Simulation Data for this compound with Monoamine Oxidase A (MAO-A)
| Parameter | Predicted Value | Significance |
| Binding Affinity (kcal/mol) | -7.0 to -9.0 | Indicates a potentially strong and stable binding interaction. |
| Interacting Residues | Tyr, Phe, Ile, Cys | Suggests involvement of key amino acids in the MAO-A active site. |
| Inhibition Constant (Ki) | Low micromolar (µM) range | Implies potential for effective enzyme inhibition. |
Note: The data in this table is hypothetical and extrapolated from studies on structurally similar compounds for illustrative purposes. Specific experimental or computational validation for this compound is required.
The process of molecular docking involves preparing the 3D structures of both the ligand and the protein target and then using a scoring function to evaluate the fitness of different binding poses. journalgrid.com
The stability of a ligand-protein complex is governed by a network of non-covalent interactions. nih.gov These interactions, although individually weak, collectively determine the binding specificity and affinity. For this compound, several types of non-covalent interactions are critical.
Hydrogen Bonds: The hydroxyl group (-CH₂OH) on the methanol (B129727) substituent and the nitrogen atom in the isoquinoline ring are key sites for hydrogen bonding. The hydroxyl group can act as both a hydrogen bond donor (with its hydrogen) and an acceptor (with its oxygen). The nitrogen atom acts as a hydrogen bond acceptor. researchgate.net These interactions with polar amino acid residues (e.g., Tyrosine, Serine, Threonine) or water molecules in the binding site are crucial for anchoring the ligand.
π-Interactions: The aromatic isoquinoline ring system is capable of engaging in several types of π-interactions.
π-π Stacking: The flat, aromatic surface of the isoquinoline ring can stack against the aromatic side chains of amino acids like Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp).
Cation-π Interactions: The electron-rich π-system of the isoquinoline ring can interact favorably with cationic residues such as Lysine or Arginine.
Studies on related isoquinoline inhibitors of MAO-A have emphasized the importance of steric, lipophilic (hydrophobic), and polar interactions in determining inhibitory activity, which aligns with the expected non-covalent interaction profile of this compound. nih.gov
Table 2: Potential Non-Covalent Interactions of this compound in a Protein Binding Site
| Interaction Type | Functional Group Involved | Potential Interacting Amino Acid Residues |
| Hydrogen Bond (Donor) | Methanol -OH | Asp, Glu, Ser, Thr |
| Hydrogen Bond (Acceptor) | Isoquinoline Nitrogen, Methanol Oxygen | Gln, Asn, Ser, Tyr, Arg, Lys |
| π-π Stacking | Isoquinoline Aromatic Ring | Phe, Tyr, Trp, His |
| Hydrophobic Interactions | Benzene (B151609) part of Isoquinoline | Ala, Val, Leu, Ile, Met, Pro |
Vi. Research Applications and Bioactive Potential of 6 Methoxyisoquinolin 1 Yl Methanol and Its Analogs
Application as a Key Synthetic Building Block in Medicinal Chemistry and Organic Synthesis
(6-Methoxyisoquinolin-1-yl)methanol serves as a crucial starting material in the synthesis of a variety of more complex molecules. Its structural features, including the reactive methanol (B129727) group at the 1-position and the methoxy (B1213986) group at the 6-position of the isoquinoline (B145761) core, make it an ideal precursor for the construction of diverse molecular architectures. Organic chemists and medicinal chemists utilize this compound to introduce the 6-methoxyisoquinoline (B27300) moiety into larger structures, a common pharmacophore in many biologically active compounds.
A significant application of this compound lies in its role as a precursor for the divergent synthesis of various isoquinoline alkaloids. These natural products are renowned for their potent pharmacological activities.
Benzylisoquinoline Alkaloids: The benzylisoquinoline alkaloids (BIAs) are a large and structurally diverse class of plant metabolites with a wide range of pharmacological activities. nih.gov The synthesis of key intermediates in the BIA pathway, such as (S)-reticuline, has been achieved through microbial production systems utilizing engineered Escherichia coli and Saccharomyces cerevisiae. nih.gov While not a direct precursor in these specific microbial syntheses, the chemical structure of this compound provides a foundational scaffold that can be chemically modified to access various benzylisoquinoline derivatives.
Oxoaporphine Alkaloids: Research has demonstrated a novel approach to the synthesis of oxoaporphine alkaloids that involves the direct ring metalation of alkoxy isoquinolines at the C-1 position. beilstein-journals.org This strategy allows for the introduction of various substituents, leading to the formation of alkaloids such as menisporphine (B1212554) and dauriporphine. beilstein-journals.org Although this specific study utilized a different starting material, the principles of C-1 functionalization are directly applicable to this compound, highlighting its potential as a precursor in alternative synthetic routes to these complex alkaloids. The conversion of a 1-substituted isoquinoline to a carboxylic acid intermediate, followed by intramolecular acylation, is a key step in forming the oxoaporphine core. beilstein-journals.org
Investigations in Natural Products Chemistry and Lead Compound Identification
The isoquinoline core is a privileged scaffold in natural products chemistry, and compounds containing this motif are often identified as lead compounds for drug development. While this compound itself is a synthetic building block, its structural elements are present in numerous naturally occurring and synthetically derived molecules with significant biological potential. The exploration of derivatives of this compound is a key strategy in the search for novel therapeutic agents.
Advanced Studies on Biological Activities and Mechanistic Pathways
The inherent bioactivity of the isoquinoline nucleus has prompted extensive investigation into the biological effects of this compound analogs. These studies aim to elucidate their mechanisms of action and identify potential therapeutic applications.
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in a wide range of diseases. mdpi.com Antioxidants can mitigate this damage by scavenging free radicals. mdpi.com
Studies on various natural and synthetic compounds, including those with structures related to isoquinolines, have demonstrated their potential as antioxidants. For instance, embelin, a benzoquinone derivative, has been shown to scavenge free radicals and inhibit lipid peroxidation. nih.gov The mechanisms of free radical scavenging by phenolic compounds have been extensively studied, highlighting the importance of their chemical structure in their antioxidant capacity. nih.gov Methanol extracts of various plants are often screened for their antioxidant properties, indicating that the solvent can extract compounds with free radical scavenging activity. biotech-asia.orgnih.gov
While direct studies on the antioxidant activity of this compound are not extensively reported, the presence of the methoxy group, which can influence electron density, suggests that its derivatives could possess antioxidant properties worthy of investigation. The general principles of free radical scavenging by aromatic compounds provide a framework for exploring the potential of this compound analogs in this area. antiox.org
Neurodegenerative diseases are often associated with oxidative stress and neuronal apoptosis. Compounds with antioxidant and anti-apoptotic properties are therefore of great interest for their potential neuroprotective effects.
Research on methanol extracts of Phellodendri Cortex, which contains isoquinoline alkaloids, has demonstrated neuroprotective effects against MPP+-induced apoptosis in PC-12 cells. nih.gov The extract was found to inhibit the downregulation of bcl-2, the upregulation of bax, the release of cytochrome c, and the activation of caspase-3, all of which are key events in the apoptotic pathway. nih.gov These findings suggest that isoquinoline-containing compounds can interfere with the molecular mechanisms of neuronal cell death.
Given the structural similarities, it is plausible that derivatives of this compound could also exhibit neuroprotective properties. Further research is needed to explore this potential and to elucidate the specific signaling pathways involved.
The rise of antimicrobial resistance has created an urgent need for the development of new antimicrobial agents. Isoquinoline alkaloids have long been recognized for their antimicrobial activity against a broad spectrum of pathogens. researchgate.net
Numerous studies have demonstrated the antimicrobial potential of isoquinoline derivatives. For example, novel synthetic 1-pentyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines have shown significant bactericidal activity against several human pathogenic bacteria. researchgate.net Similarly, methanol extracts of various plants have been shown to possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. nih.govnih.gov The synthesis and evaluation of new 6-methoxyquinoline-3-carbonitrile (B3100304) derivatives have also revealed promising antimicrobial activity. researchgate.net Quinine (B1679958), a related quinoline (B57606) methanol derivative, and its analogs have been extensively studied for their antibacterial and antiviral properties. mdpi.com
These findings strongly suggest that the 6-methoxyisoquinoline scaffold is a promising template for the design of new antimicrobial agents. Derivatives of this compound could be synthesized and screened for their activity against a range of clinically relevant pathogens.
Molecular Interaction and Target Binding Studies (e.g., Receptor Binding, Enzyme Inhibition)
The biological activity of a compound is intrinsically linked to its ability to interact with specific molecular targets, such as receptors and enzymes. For this compound and its analogs, these interactions are governed by the three-dimensional arrangement of their atoms and the distribution of electronic charge.
Receptor Binding Studies:
Research into isoquinoline and tetrahydroisoquinoline derivatives has revealed their potential as ligands for various receptors. For instance, studies on analogs have demonstrated binding to melatonin (B1676174) receptors (MT1 and MT2). nih.govresearchgate.net The nitrogen atom within the isoquinoline ring plays a crucial role in these interactions. While the replacement of a naphthalene (B1677914) group with an isoquinoline or tetrahydroisoquinoline moiety in agomelatine (B1665654) analogs resulted in a decrease in binding affinity for both MT1 and MT2 receptors, it notably improved their pharmacokinetic properties. nih.govresearchgate.net This suggests that while the core isoquinoline structure is a viable scaffold for melatonin receptor ligands, modifications are necessary to optimize binding.
In the context of cancer research, isoquinoline-tethered quinazoline (B50416) derivatives have been investigated as inhibitors of the human epidermal growth factor receptor 2 (HER2), a key target in certain types of cancer. nih.gov These studies have shown that the isoquinoline moiety can contribute to potent and selective inhibition of HER2 over the epidermal growth factor receptor (EGFR). nih.gov The terminal heteroatoms on the isoquinoline derivatives were found to be important for strong target binding. nih.gov
Furthermore, structure-activity relationship (SAR) studies on 2,3,4,4a,5,10b-hexahydro-benz[h]isoquinoline-6(1H)-ones have explored their binding affinity to 5-HT2A and 5-HT2C receptors, indicating the broad potential of the isoquinoline scaffold in targeting G-protein coupled receptors. researchgate.net
Enzyme Inhibition:
The isoquinoline framework is also a key component of various enzyme inhibitors. For example, isoquinolone derivatives have been identified as inhibitors of viral polymerase activity, demonstrating potential antiviral applications against influenza viruses. nih.gov Time-of-addition experiments have indicated that these compounds can inhibit plaque formation at various time points post-infection, targeting the replication machinery of the virus. nih.gov
In the field of oncology, substituted quinazolinones, which share structural similarities with isoquinolines, have been evaluated as inhibitors of cyclin-dependent kinase 9 (CDK9). mdpi.com Molecular docking studies have shown that these compounds can occupy the adenosine (B11128) triphosphate (ATP) binding site of CDK9, a critical enzyme in transcriptional elongation. mdpi.com Similarly, isoquinoline alkaloids have demonstrated inhibitory activity against a range of enzymes implicated in various diseases. researchgate.netnih.gov
The inhibitory potential of isoquinoline derivatives extends to enzymes relevant to neurodegenerative diseases and metabolic disorders. For instance, the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes related to Alzheimer's disease, has been explored for isoquinoline-containing compounds. researchgate.net
The following table summarizes the target binding and enzyme inhibition data for various isoquinoline analogs:
| Compound Class | Target | Activity | Reference(s) |
| Isoquinoline/Tetrahydroisoquinoline Analogs | Melatonin Receptors (MT1, MT2) | Agonist/Partial Agonist | nih.govresearchgate.net |
| Isoquinoline-tethered Quinazolines | HER2/EGFR | Selective HER2 Inhibition | nih.gov |
| Hexahydro-benz[h]isoquinolin-6(1H)-ones | 5-HT2A/5-HT2C Receptors | Antagonist | researchgate.net |
| Isoquinolone Derivatives | Influenza Virus Polymerase | Inhibition of viral replication | nih.gov |
| Substituted Quinazolinones | Cyclin-Dependent Kinase 9 (CDK9) | Inhibition | mdpi.com |
| Isoquinoline Alkaloids | Various Enzymes | Inhibition | researchgate.netnih.gov |
| Isoquinoline-containing compounds | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Inhibition | researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govpensoft.netmdpi.com These models are invaluable tools in drug discovery, enabling the prediction of the biological efficacy of novel molecules before their synthesis, thereby saving time and resources. nih.govmdpi.com
For isoquinoline derivatives, QSAR studies have been employed to understand the structural requirements for various biological activities. For instance, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been developed for pyrimido-isoquinolin-quinones to explain their antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov These models have highlighted the importance of steric, electronic, and hydrogen-bond acceptor properties for the observed activity. nih.gov
QSAR models have also been instrumental in predicting the antitumor activity of various heterocyclic compounds. By analyzing a set of known active and inactive compounds, these models can identify key molecular descriptors—such as electronic, hydrophobic, and topological parameters—that are critical for the desired biological effect. pensoft.net For example, QSAR analysis of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one derivatives revealed that antioxidant activity was influenced by factors like polarization, dipole moment, lipophilicity, and molecular size. pensoft.net
The development of robust and predictive QSAR models relies on the quality of the input data and the statistical methods used for model generation and validation. nih.govyoutube.com A well-validated QSAR model can be a powerful tool for the virtual screening of large chemical libraries to identify potential lead compounds with desired biological activities.
The table below provides an overview of QSAR studies conducted on isoquinoline and related heterocyclic compounds:
| Compound Class | Biological Activity | QSAR Model Type | Key Findings | Reference(s) |
| Pyrimido-isoquinolin-quinones | Antibacterial (MRSA) | 3D-QSAR (CoMFA/CoMSIA) | Steric, electronic, and hydrogen-bond acceptor properties are crucial for activity. | nih.gov |
| Pyrazoline Derivatives | Antitumor | - | Compounds showed significant reduction in Ehrlich cells and potential antioxidant activity. | |
| 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one derivatives | Antioxidant | Multivariate Linear QSAR | Activity increases with decreasing area, volume, lipophilicity, and polarization, and increasing dipole moment. | pensoft.net |
| 15-LOX Inhibitors (Homo- and Heterocyclic) | 15-Lipoxygenase Inhibition | 2D-QSAR | Models can be used for virtual screening of new 15-LOX inhibitors. | mdpi.com |
| 1,2,4-Triazole derivatives | Anti-Mycobacterium tuberculosis | QSAR with Genetic Function Algorithm | Developed a stable and robust model for predicting antitubercular activity. | nih.gov |
Vii. Comparative Chemical Biology and Structural Analogs
Analysis of Substituted Isoquinoline (B145761) Derivatives
The isoquinoline scaffold is a prominent structural motif found in numerous natural products and synthetic compounds with a wide range of biological activities. nih.govnih.gov The substitution pattern on the isoquinoline ring system significantly influences the chemical and biological properties of these molecules.
Alkoxy-substituted isoquinolines, particularly those with methoxy (B1213986) groups, are of significant interest due to their prevalence in bioactive alkaloids. nih.gov The position and number of methoxy groups can dramatically alter the molecule's electronic properties, reactivity, and interaction with biological targets.
(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol is a tetrahydroisoquinoline derivative featuring two methoxy groups on the benzene (B151609) ring. chem960.com The tetrahydroisoquinoline core imparts greater flexibility compared to the rigid aromatic isoquinoline system. researchgate.net The presence of the 6,7-dimethoxy substitution pattern is common in many biologically active natural products. acs.org
(6,7-Dimethoxyisoquinolin-1-yl)methanol represents the aromatic counterpart to the tetrahydro- derivative. The fully aromatic isoquinoline ring system influences its chemical reactivity and potential biological interactions, distinguishing it from its saturated analog.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Core Structure |
| (6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol | C12H17NO3 | 223.27 | Tetrahydroisoquinoline |
| (6,7-Dimethoxyisoquinolin-1-yl)methanol | Not Available | Not Available | Isoquinoline |
Isoquinolin-1(2H)-ones are another important class of derivatives where a carbonyl group is present at the C1 position of the isoquinoline ring. This structural modification significantly alters the electronic and hydrogen-bonding properties of the molecule.
6-Methoxyisoquinolin-1(2H)-one is an example of this class, featuring a methoxy group at the C6 position. sigmaaldrich.com The presence of the lactam function (a cyclic amide) in the isoquinolinone ring introduces distinct chemical properties compared to the parent isoquinoline. Research has explored the synthesis and potential antitumor activities of substituted isoquinolin-1-ones. nih.gov
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Functional Group |
| 6-Methoxyisoquinolin-1(2H)-one | C10H9NO2 | 175.18 | Isoquinolin-1(2H)-one |
The specific placement of substituents and the nature of the functional groups are critical determinants of a molecule's properties.
(1-methoxyisoquinolin-3-yl)methanol is a positional isomer of the primary compound of interest. sigmaaldrich.com Here, the methoxy group is at the C1 position and the methanol (B129727) group is at the C3 position. This arrangement can lead to different reactivity and biological activity profiles compared to the 6-methoxy-1-methanol isomer.
7-Hydroxyisoquinoline introduces a hydroxyl group instead of a methoxy group at a different position (C7). The hydroxyl group can act as both a hydrogen bond donor and acceptor, and its acidity differs from the ether linkage of a methoxy group, leading to distinct chemical behavior.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Feature |
| (1-methoxyisoquinolin-3-yl)methanol | C11H11NO2 | 189.21 | Positional Isomer |
| 6-Methoxyisoquinoline (B27300) | C10H9NO | 159.19 | Lacks C1-methanol |
| 7-Hydroxyisoquinoline | C9H7NO | 145.16 | C7-hydroxyl group |
Comparison with Tetrahydroisoquinoline Core Structures
The saturation level of the isoquinoline core has a profound impact on the three-dimensional structure and, consequently, the biological activity of the molecule. The 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) framework is a key structural element in a vast array of natural and synthetic compounds with diverse pharmacological properties. rsc.org
Unlike the planar and rigid aromatic isoquinoline ring, the THIQ core is non-planar and conformationally flexible. researchgate.net This flexibility allows THIQ-containing molecules to adopt various spatial arrangements, which can be crucial for binding to specific biological targets. The stereochemistry at the C1 position of the THIQ ring is often a critical factor for biological activity. nih.gov Many synthetic strategies focus on the enantioselective synthesis of THIQ derivatives to obtain specific stereoisomers. researchgate.net
The conversion of a 3,4-dihydroisoquinoline (B110456) to a tetrahydroisoquinoline is typically achieved through reduction using agents like sodium borohydride (B1222165) or through catalytic hydrogenation. rsc.org This transformation from an imine to an amine functionality within the heterocyclic ring significantly alters the basicity and reactivity of the nitrogen atom.
Structure-Reactivity and Structure-Activity Relationship Correlations among Analogs
Structure-Reactivity and Structure-Activity Relationships (SAR) are fundamental concepts in medicinal chemistry that aim to correlate the chemical structure of a compound with its reactivity and biological activity. nih.govnih.gov For isoquinoline derivatives, SAR studies provide valuable insights into how different substituents and structural modifications influence their therapeutic potential.
The position of the methoxy group on the isoquinoline ring can significantly influence the molecule's electronic properties and, consequently, its reactivity and biological interactions. The methoxy group is an electron-donating group through resonance and can affect the electron density of the aromatic system.
For electrophilic aromatic substitution reactions, the position of the methoxy group directs incoming electrophiles. thieme-connect.de For instance, in electrophilic reactions, substitution tends to occur at positions 5 and 8 of the isoquinoline ring. youtube.com The presence and position of a methoxy group can further influence this regioselectivity.
Effects of Halogenation on Chemical and Biological Properties
The introduction of halogen atoms into the isoquinoline scaffold of (6-Methoxyisoquinolin-1-yl)methanol can profoundly alter its physicochemical and biological characteristics. Halogenation impacts electron distribution, lipophilicity, and steric profile, which in turn influences receptor binding, membrane permeability, and metabolic stability.
Research on related isoquinoline and quinoline (B57606) derivatives has demonstrated that the type of halogen and its position on the aromatic ring are critical determinants of biological activity. For instance, studies on fluorinated quinoline derivatives have shown that the placement and number of fluorine atoms can significantly modulate their antibacterial efficacy. In one study, the introduction of two fluorine atoms at the 6 and 8 positions of a quinoline core led to high antibacterial activity. jst.go.jp Similarly, halogenated carbamate (B1207046) derivatives of 1-pentyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines have exhibited potent and broad-spectrum bactericidal activity. nih.gov Specifically, fluorophenylpropanoate and halogenated phenyl- and phenethyl carbamates were highlighted for their remarkable bactericidal effects. nih.gov
In the context of anticancer research, halogenated quinoid compounds have been noted for their potential as anticancer drugs, though they can also exhibit cytotoxicity. biointerfaceresearch.com The biological activity of N-substituted quinone imines, for example, was found to be highest in compounds with a greater number of chlorine atoms. biointerfaceresearch.com Furthermore, the antiproliferative efficacy of organoruthenium compounds featuring 8-hydroxyquinoline-derived ligands was influenced by the 5,7-dihalogen substitution pattern. acs.org
These findings suggest that strategic halogenation of this compound could be a viable approach to enhance its therapeutic potential. The electron-withdrawing nature of halogens can alter the pKa of the isoquinoline nitrogen, affecting its interaction with biological targets. Moreover, the increased lipophilicity associated with halogenation can improve cell membrane penetration, a desirable trait for many drug candidates.
Table 1: Illustrative Effects of Halogenation on the Biological Activity of Isoquinoline and Quinoline Analogs
| Compound Class | Halogenation Pattern | Observed Biological Effect | Reference |
|---|---|---|---|
| Fluorinated Quinoline Carboxylic Acids | 6,8-difluoro | High antibacterial activity | jst.go.jp |
| Halogenated Tetrahydroisoquinolines | Phenyl- and phenethyl carbamates | Remarkable bactericidal activity | nih.gov |
| Chlorinated Tetrahydroisoquinolines | Chlorobenzoate and chlorophenylpropanoate esters | Greatest antifungal activity | nih.gov |
| Halogen-containing Quinone Imines | Multiple chlorine atoms | Highest insecticidal, fungicidal, and herbicidal activity | biointerfaceresearch.com |
| 5,7-Dihalogenated 8-Hydroxyquinolines | Varies | Influences antiproliferative efficacy in cancer cells | acs.org |
Influence of Positional Isomerism on Spectroscopic Characteristics and Metabolic Stability
Positional isomerism, which involves the differential placement of the methoxy and hydroxymethyl groups on the isoquinoline ring, has a significant impact on the spectroscopic and metabolic properties of the resulting molecules.
Spectroscopic Characteristics:
The spectroscopic signatures of positional isomers are distinct, allowing for their differentiation and characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool in this regard. The chemical shifts of protons and carbons in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. For example, the position of the electron-donating methoxy group would influence the chemical shifts of adjacent aromatic protons. Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can provide unambiguous assignment of all proton and carbon signals, confirming the substitution pattern. researchgate.net
Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS/MS), is another invaluable technique for isomer differentiation. uva.nlnih.govresearchgate.net The fragmentation patterns of positional isomers under electron ionization or chemical ionization can be distinct. For instance, the relative intensities of specific fragment ions can vary significantly between isomers, providing a fingerprint for each compound. nih.gov Infrared ion spectroscopy (IRIS) has also emerged as a sophisticated method for distinguishing between isomers based on their unique vibrational spectra. ru.nl
Table 2: Spectroscopic Techniques for Differentiating Positional Isomers
| Technique | Principle of Differentiation | Application Example | Reference |
|---|---|---|---|
| ¹H and ¹³C NMR | Differences in chemical shifts and coupling constants due to varied electronic environments. | Distinguishing between aromatic positional isomers based on proton and carbon chemical shifts. | researchgate.net |
| 2D NMR (COSY, HSQC, HMBC) | Correlation signals reveal connectivity between atoms, confirming substituent positions. | Full assignment of signals for complex molecules, confirming isomeric structure. | researchgate.net |
| GC-MS / LC-MS/MS | Different fragmentation patterns and retention times. | Differentiation of methylbuphedrone and methoxybuphedrone isomers based on CI-MS/MS. | nih.gov |
| Infrared Ion Spectroscopy (IRIS) | Unique vibrational spectra for each isomer. | Identification of synthetic drug isomers. | ru.nl |
Metabolic Stability:
The position of substituents on the isoquinoline ring is a critical factor in determining the metabolic fate and stability of a compound. The metabolism of the parent isoquinoline molecule is known to differ from its isomer, quinoline, with distinct patterns of hydroxylation and dihydrodiol formation. nih.gov This suggests that the location of the methoxy and hydroxymethyl groups on the isoquinoline core of this compound will direct its metabolic pathways.
Studies on other heterocyclic compounds have shown that even a subtle change, such as the introduction of a methyl group, can significantly alter metabolic pathways, sometimes by blocking the recognition of the molecule by metabolic enzymes. acs.org In the context of isoquinoline-based NRF2 activators, replacing a carboxymethyl group with a fluoroalkyl group led to potent and metabolically stable analogs. nih.gov This underscores the profound impact that positional isomerism and substituent choice can have on metabolic stability, a key parameter in drug design and development.
Q & A
Basic Research Questions
What are the established synthetic routes for (6-Methoxyisoquinolin-1-yl)methanol, and how can researchers optimize yield and purity?
Methodological Answer:
- Synthetic Pathways : A common approach involves coupling methoxy-substituted isoquinoline precursors with methanol derivatives under controlled conditions. For example, Gul et al. synthesized analogous copper complexes using ligands like 2-(6-methoxyisoquinolin-1-yl)aniline in a dichloromethane-methanol solvent system (1:1 v/v) .
- Optimization Strategies :
- Solvent Selection : Polar aprotic solvents (e.g., DCM-MeOH mixtures) enhance solubility of aromatic intermediates.
- Catalysis : Transition metals (e.g., Cu²⁺) may facilitate ligand coordination, improving reaction efficiency.
- Purification : Use column chromatography (silica gel, eluent gradient) or recrystallization for high-purity isolation.
- Characterization : Confirm structure via NMR (¹H/¹³C), FTIR (hydroxyl and methoxy peaks), and mass spectrometry. X-ray crystallography (via SHELX programs ) can resolve stereochemical ambiguities.
Which analytical techniques are critical for characterizing this compound in academic research?
Methodological Answer:
- Spectroscopy :
- NMR : ¹H NMR identifies methoxy (-OCH₃) at δ 3.8–4.0 ppm and hydroxyl (-OH) protons (broad peak, δ 1.5–5.0 ppm). ¹³C NMR confirms quaternary carbons in the isoquinoline ring.
- FTIR : Look for O-H stretch (~3200–3600 cm⁻¹) and C-O-C (methoxy) at ~1250 cm⁻¹.
- Chromatography :
- Mass Spectrometry : ESI-MS in positive ion mode detects [M+H]⁺ peaks. High-resolution MS (HRMS) validates molecular formula.
How should researchers integrate safety protocols for handling this compound into experimental design?
Methodological Answer:
- Risk Mitigation :
- Ventilation : Use fume hoods for synthesis and purification steps to avoid inhalation (linked to H333 hazards ).
- PPE : Wear nitrile gloves, lab coats, and safety goggles; avoid skin contact (H313 warnings ).
- Waste Management : Segregate organic waste and collaborate with certified disposal agencies to prevent environmental contamination .
- Emergency Preparedness : Maintain antidotes (e.g., ethanol for methanol poisoning ) and train lab members in first aid (e.g., flushing eyes/skin for 15 minutes ).
Advanced Research Questions
How can researchers resolve contradictions in cytotoxicity data for this compound derivatives across cell lines?
Methodological Answer:
- Experimental Design :
- Dose-Response Curves : Test multiple concentrations (e.g., 1–100 μM) to identify IC₅₀ variability. Gul et al. observed ROS-dependent apoptosis in A549 cells but low toxicity in normal cells, suggesting cell-type specificity .
- Mechanistic Studies : Use flow cytometry (Annexin V/PI staining) to distinguish necrotic vs. apoptotic pathways.
- Western Blotting : Validate ER stress markers (e.g., CHOP, BIP) to confirm apoptosis mechanisms .
- Data Reconciliation : Apply statistical tools (e.g., ANOVA with post-hoc tests) and meta-analysis frameworks to contextualize findings across studies .
What computational strategies predict the biological targets or metabolic pathways of this compound?
Methodological Answer:
- In Silico Tools :
- Docking Simulations : Use AutoDock Vina to model interactions with cancer-related proteins (e.g., topoisomerases).
- QSAR Models : Train on datasets of isoquinoline derivatives to predict cytotoxicity or metabolic stability.
- Database Mining : Leverage REAXYS and Pistachio databases to identify analogous compounds with known targets .
- Metabolic Pathway Prediction : Tools like BKMS_METABOLIC predict phase I/II metabolism (e.g., hydroxylation, glucuronidation) .
How can researchers employ crystallographic data to refine the 3D structure of this compound complexes?
Methodological Answer:
- Crystallization : Optimize solvent evaporation or diffusion methods (e.g., layering hexane over DCM solutions) to grow single crystals.
- Refinement Workflow :
- Data Collection : Use synchrotron radiation for high-resolution datasets.
- SHELX Suite : SHELXL refines small-molecule structures via least-squares minimization; SHELXD solves phases for twinned crystals .
- Validation : Check R-factors (<5%), electron density maps, and CIF files using PLATON or Mercury.
What open-data practices enhance reproducibility in studies involving this compound?
Methodological Answer:
- Data Sharing : Deposit raw spectra, crystallographic data (CIFs), and cytotoxicity datasets in repositories like Zenodo or PubChem.
- Metadata Standards : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) .
- Ethical Considerations : Anonymize patient-derived cell line data and comply with GDPR for clinical correlations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
